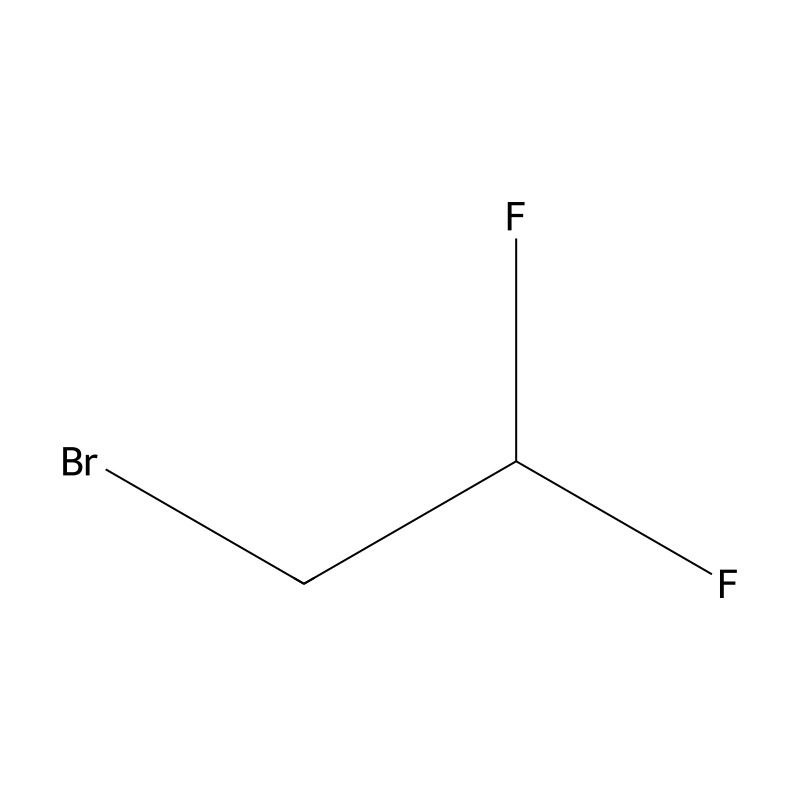

2-Bromo-1,1-difluoroethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-1,1-difluoroethane is a halogenated organic compound with the molecular formula . It is characterized by the presence of two fluorine atoms and one bromine atom attached to a two-carbon ethane backbone. The compound has a molecular weight of approximately 144.946 g/mol and is known for its unique chemical properties, including its reactivity and potential applications in various fields such as organic synthesis and pharmaceuticals .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Elimination Reactions: Under certain conditions, it can lose a hydrogen halide (bromine or fluorine) to form alkenes or other unsaturated compounds.

- Radical Reactions: Exposure to ultraviolet light can initiate radical reactions, potentially leading to the formation of difluorovinylidene or other reactive intermediates .

Several methods exist for synthesizing 2-bromo-1,1-difluoroethane:

- Halogenation of Ethylene: Ethylene can be reacted with bromine and difluoromethane under controlled conditions to yield 2-bromo-1,1-difluoroethane.

- Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving 1,1-difluoroethane and brominating agents such as phosphorus tribromide .

2-Bromo-1,1-difluoroethane finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Fluorinated Compounds: It is used in the production of fluorinated surfactants and other specialty chemicals.

- Pharmaceuticals: Potentially useful in drug development due to its unique chemical properties .

Several compounds share structural similarities with 2-bromo-1,1-difluoroethane. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Bromo-1,1-difluoroethane | Similar structure but different position of bromine | |

| 2-Chloro-1,1-difluoroethane | Contains chlorine instead of bromine | |

| 1-Chloro-1,2-difluoroethane | Different halogen positioning |

Uniqueness: The key uniqueness of 2-bromo-1,1-difluoroethane lies in its specific combination of bromine and fluorine atoms on the ethane backbone, which influences its reactivity and potential applications compared to other similar compounds. Its reactivity profile may differ significantly from those containing chlorine or other halogens due to the distinct electronegativities and steric effects associated with bromine and fluorine .

Fundamental Chemical Properties

2-Bromo-1,1-difluoroethane exhibits distinctive physical and chemical characteristics that reflect its halogenated nature and molecular structure. The compound appears as a colorless liquid at room temperature with specific physical properties that have been well-documented through extensive research. The melting point of this compound has been determined to be -74.9 degrees Celsius, while its boiling point occurs at 57 degrees Celsius, indicating a relatively low volatility compared to simpler halogenated compounds. These thermal properties are consistent with the molecular interactions arising from the presence of both fluorine and bromine atoms within the ethane framework.

The density of 2-bromo-1,1-difluoroethane has been measured at 1.824 grams per milliliter at 18 degrees Celsius, reflecting the significant mass contribution of the bromine atom to the overall molecular weight. This relatively high density compared to unhalogenated ethane derivatives demonstrates the substantial impact of halogen substitution on physical properties. The refractive index of 1.394 provides additional insight into the optical properties of this compound and serves as a useful identification parameter for analytical purposes.

| Property | Value | Temperature (°C) |

|---|---|---|

| Melting Point | -74.9°C | Standard Conditions |

| Boiling Point | 57°C | Standard Conditions |

| Density | 1.824 g/mL | 18°C |

| Refractive Index | 1.394 | Standard Conditions |

| Molecular Weight | 144.95 g/mol | Standard Conditions |

Molecular Structure and Bonding

The molecular structure of 2-bromo-1,1-difluoroethane features a two-carbon ethane backbone with three halogen substituents replacing hydrogen atoms in specific positions. The compound's structure can be represented as having the bromine atom attached to the terminal carbon, while both fluorine atoms are bonded to the adjacent carbon atom, creating an asymmetric distribution of halogen substituents. This particular arrangement of substituents results in a molecule with distinct electronic properties and reactivity patterns that distinguish it from other halogenated ethane isomers.

The carbon-halogen bonds in this compound exhibit different strengths and polarities based on the electronegativity differences between carbon and the respective halogens. The carbon-fluorine bonds are characterized by high bond strength and significant polarity due to fluorine's extreme electronegativity, while the carbon-bromine bond is relatively weaker and more susceptible to nucleophilic substitution reactions. This combination of bond characteristics contributes to the compound's utility as a synthetic intermediate, where the bromine can serve as a leaving group while the fluorine atoms provide stability and influence the electronic properties of the molecule.

The three-dimensional structure of 2-bromo-1,1-difluoroethane adopts conformations that minimize steric hindrance between the bulky halogen atoms while maximizing favorable electronic interactions. The presence of the electronegative fluorine atoms creates a significant dipole moment within the molecule, influencing its solubility characteristics and intermolecular interactions. This structural arrangement also affects the compound's reactivity patterns, making it particularly suitable for specific types of chemical transformations where selective functionalization is desired.

Chemical Reactivity and Significance

The chemical significance of 2-bromo-1,1-difluoroethane stems primarily from its role as a versatile intermediate in organic synthesis, where the differential reactivity of its halogen substituents enables selective chemical transformations. The compound undergoes various types of reactions including substitution, elimination, and addition reactions, each of which can be controlled through appropriate choice of reaction conditions and reagents. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups while retaining the fluorine substituents that often enhance the properties of the resulting products.

In substitution reactions, the bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of fluorinated ethanol derivatives, ethers, or amines respectively. These fluorinated products often exhibit enhanced metabolic stability and altered physical properties compared to their non-fluorinated analogs, making them valuable in pharmaceutical and materials applications. The retention of fluorine atoms during these transformations preserves many of the beneficial properties associated with fluorination while allowing for structural diversification.

Elimination reactions involving 2-bromo-1,1-difluoroethane can lead to the formation of difluoroethylene derivatives under appropriate conditions. These elimination processes typically require elevated temperatures or the presence of strong bases, and the specific products formed depend on the reaction conditions employed. The resulting alkenes retain the fluorine substituents and can serve as building blocks for further synthetic elaboration, particularly in the preparation of fluorinated polymers or specialized materials.

Structural Characteristics

Molecular Geometry and Bond Parameters

2-Bromo-1,1-difluoroethane is an organohalogen compound with the molecular formula C₂H₃BrF₂ and a molecular weight of 144.946 atomic mass units [1] [2]. The compound possesses a tetrahedral geometry around the difluorinated carbon atom, with the bromine atom attached to the adjacent carbon center [3] [4]. The molecule exhibits characteristic carbon-fluorine bond lengths and carbon-bromine bond distances that are typical of halogenated ethane derivatives [1] [5].

The structural configuration consists of two carbon atoms connected by a single bond, with one carbon bearing two fluorine atoms and one hydrogen atom, while the second carbon is bonded to a bromine atom and two hydrogen atoms [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-bromo-1,1-difluoroethane, and it is represented by the Simplified Molecular Input Line Entry System notation FC(F)CBr [6] [5].

The compound's three-dimensional structure can be described using the International Chemical Identifier key JVYROUWXXSWCMI-UHFFFAOYSA-N, which provides a unique digital fingerprint for the molecular arrangement [1] [2]. Bond angle measurements around the difluorinated carbon center are influenced by the electronegativity differences between fluorine, carbon, and the adjacent substituents [7].

Conformational Analysis

The conformational behavior of 2-bromo-1,1-difluoroethane is governed by the rotational freedom around the carbon-carbon single bond, similar to other difluoroethane derivatives [7]. The presence of both fluorine and bromine substituents creates specific conformational preferences due to electronic and steric interactions [7].

Research on related difluoroethane compounds indicates that fluorine-containing ethanes exhibit unique conformational stability patterns [7]. The gauche conformation in fluorinated ethanes has been observed to be more stable than staggered conformations in both gaseous and solution phases [7]. This phenomenon is attributed to hyperconjugative interactions between filled carbon-hydrogen sigma bonding orbitals and empty carbon-fluorine sigma star antibonding orbitals [7].

The optimal fluorine-carbon-carbon-fluorine dihedral angle typically deviates from the ideal tetrahedral angle due to electronic effects [7]. These hyperconjugative stabilizing interactions are maximized when the dihedral angle approaches 90 degrees, though actual measurements often show angles around 71 degrees due to combined electronic and steric factors [7].

Crystallographic Data

Limited crystallographic data is available for 2-bromo-1,1-difluoroethane in the peer-reviewed literature [8] [9]. The compound exists as a liquid under standard temperature and pressure conditions, with a melting point of -75°C, which indicates that solid-state crystallographic studies would require low-temperature conditions [8] [10].

The compound's Physical state at room temperature is that of a liquefied gas or volatile liquid [9] [11]. Structural determinations in the solid state would provide valuable information about intermolecular packing arrangements and hydrogen bonding patterns, though such data remains scarce in the current literature [8] [9].

Thermodynamic Properties

Melting Point and Boiling Point

2-Bromo-1,1-difluoroethane exhibits well-defined phase transition temperatures that reflect its molecular structure and intermolecular forces [12] [10]. The compound's melting point is consistently reported as -74.9°C to -75°C across multiple sources [13] [12] [10] [14]. This relatively low melting point is characteristic of small halogenated organic molecules with limited intermolecular interactions [10].

The boiling point of 2-bromo-1,1-difluoroethane is reported as 57°C to 57.3°C under standard atmospheric pressure [4] [13] [8] [12] [10] [11] [14]. Some sources report slightly higher values, with the National Institute of Standards and Technology database indicating a boiling point of 330.4 K (57.3°C) [15] [16]. The narrow range of reported boiling points demonstrates the consistency of experimental measurements across different laboratories [12] [10].

| Property | Temperature | Source |

|---|---|---|

| Melting Point | -74.9°C | [13] [12] [10] |

| Melting Point | -75°C | [8] [14] |

| Boiling Point | 57°C | [13] [12] [10] [14] |

| Boiling Point | 57.3°C | [4] [8] [11] |

| Boiling Point | 330.4 K | [15] [16] |

Vapor Pressure Relationships

The vapor pressure characteristics of 2-bromo-1,1-difluoroethane are influenced by temperature and follow typical relationships for volatile organic compounds [11]. At 25°C, the compound exhibits a vapor pressure of 233 millimeters of mercury [11]. This relatively high vapor pressure indicates significant volatility at room temperature conditions [11].

Computational estimates using the Joback method predict a critical pressure of 4938.44 kilopascals and a critical temperature of 478.01 K [16] [17]. The critical volume is estimated at 0.239 cubic meters per kilomole [16] [17]. These critical properties provide important information for understanding the compound's behavior under extreme conditions and for engineering applications [16].

Temperature-dependent vapor pressure relationships follow Antoine equation parameters, though specific coefficients for 2-bromo-1,1-difluoroethane require further experimental validation [16]. The compound's volatility makes it suitable for applications requiring rapid evaporation or low-temperature processing [11].

Heat Capacity and Enthalpy of Formation

Thermochemical properties of 2-bromo-1,1-difluoroethane have been determined through both experimental measurements and computational methods [16] [18] [17]. The standard enthalpy of formation in the gas phase is calculated to be -455.78 kilojoules per mole using the Joback estimation method [16] [17].

The standard Gibbs free energy of formation is estimated at -411.78 kilojoules per mole [16] [17]. The enthalpy of vaporization is calculated as 24.46 kilojoules per mole, while the enthalpy of fusion is estimated at 8.86 kilojoules per mole [16] [17]. These values provide insight into the energy requirements for phase transitions and chemical reactions involving this compound [16].

Heat capacity data shows temperature dependence typical of polyatomic molecules [17]. Ideal gas heat capacity values range from 83.95 joules per mole per Kelvin at 309.42 K to 107.07 joules per mole per Kelvin at 478.01 K [17]. The temperature coefficient of heat capacity reflects the molecular vibrational modes and their thermal activation [17].

| Thermodynamic Property | Value | Units | Method |

|---|---|---|---|

| Δ fH° gas | -455.78 | kJ/mol | Joback Calculated [16] [17] |

| Δ fG° | -411.78 | kJ/mol | Joback Calculated [16] [17] |

| Δ vapH° | 24.46 | kJ/mol | Joback Calculated [16] [17] |

| Δ fusH° | 8.86 | kJ/mol | Joback Calculated [16] [17] |

Transport Properties

Density and Specific Volume

The density of 2-bromo-1,1-difluoroethane has been measured under various conditions, with values reflecting the compound's liquid state properties [4] [5] [8] [11] [14]. At 18°C, the density is reported as 1.8244 grams per milliliter [4] [8]. Alternative measurements indicate density values of 1.824 grams per milliliter at standard conditions [13] [5] [12] [10] [14].

Some computational estimates suggest slightly lower density values of 1.685 grams per cubic centimeter at 20°C and 760 Torr [19]. The molar volume calculated from density measurements yields approximately 79.4 milliliters per mole [5]. These density values place 2-bromo-1,1-difluoroethane among the denser volatile organic compounds due to the presence of the heavy bromine atom [5] [8].

The specific volume, which is the reciprocal of density, provides information about molecular packing efficiency in the liquid phase [5]. Temperature dependence of density follows typical thermal expansion patterns for organic liquids [8] [11].

Viscosity Characteristics

Limited viscosity data is available for 2-bromo-1,1-difluoroethane in the peer-reviewed literature [1]. The SpringerMaterials database contains viscosity information, though specific numerical values are not readily accessible through standard sources [1]. Viscosity measurements for halogenated compounds typically show temperature dependence following Arrhenius-type relationships [1].

The presence of both fluorine and bromine atoms in the molecular structure influences intermolecular forces and consequently affects viscosity behavior [1]. Comparative studies with similar halogenated ethanes could provide insights into expected viscosity ranges [1].

Diffusion Coefficients

Specific diffusion coefficient data for 2-bromo-1,1-difluoroethane in various media is not extensively documented in the available literature [20]. Diffusion behavior in gases, liquids, and solids would be influenced by the compound's molecular size, shape, and interaction potential with surrounding molecules [20].

Computational methods for estimating diffusion coefficients could utilize molecular dynamics simulations or kinetic theory approaches [20]. The compound's moderate molecular weight and polar characteristics would affect its diffusion rates in different solvents and gas phases [20].

Optical Properties

Refractive Index

The refractive index of 2-bromo-1,1-difluoroethane has been consistently measured across multiple sources [4] [13] [5] [8] [12] [10] [14]. The reported value is 1.394 at standard conditions, indicating moderate optical density [4] [13] [5] [8] [12] [10] [14]. This refractive index value is typical for halogenated organic compounds and reflects the compound's electronic polarizability [13] [5].

The molecular refractive power, calculated from the refractive index and molar volume, is reported as 19.00 milliliters per mole [5]. This parameter provides insight into the compound's optical behavior and electronic structure [5]. The McGowan characteristic volume, which relates to molecular size and optical properties, is calculated as 60.080 milliliters per mole [16] [17].

Spectroscopic Absorption Features

2-Bromo-1,1-difluoroethane exhibits characteristic spectroscopic features that reflect its molecular structure and bonding patterns [21] [22]. Nuclear magnetic resonance spectroscopy data shows distinctive patterns for the fluorinated and brominated carbons [21]. The compound has been analyzed using proton nuclear magnetic resonance at 399.65 megahertz frequency [21] [22].

Mass spectrometry analysis reveals fragmentation patterns characteristic of halogenated compounds [2] [21]. The molecular ion peak occurs at mass-to-charge ratio 144, corresponding to the molecular weight [21]. Significant fragment ions are observed at mass-to-charge ratios 45 (23.4% relative intensity) and 51 (15.6% relative intensity) [21].

Infrared spectroscopy data indicates characteristic absorption bands for carbon-fluorine, carbon-bromine, and carbon-hydrogen stretching vibrations [22]. The vapor phase infrared spectrum provides information about molecular vibrations and rotational structure [1] [22].

Solubility Parameters

Solubility in Organic Solvents

2-Bromo-1,1-difluoroethane demonstrates moderate to good solubility in various organic solvents due to its polar and nonpolar characteristics [23]. The compound's solubility behavior is influenced by the presence of both electronegative fluorine atoms and the large, polarizable bromine atom [23]. The octanol-water partition coefficient (log P) is calculated as 1.646, indicating moderate lipophilicity [16] [17].

The compound's solubility in organic solvents follows typical patterns for halogenated compounds, with good miscibility in nonpolar and moderately polar solvents [23]. The dual character of the molecule, with polar carbon-fluorine bonds and nonpolar hydrocarbon regions, allows for diverse solvent interactions [23].

Water Solubility and Hydrophobicity

The water solubility of 2-bromo-1,1-difluoroethane is limited, as expected for halogenated organic compounds [19]. Calculated values indicate slight solubility of 2.9 grams per liter at 25°C [19]. The logarithm of water solubility (log10WS) is estimated as -1.41, confirming the compound's hydrophobic nature [16] [17].

The limited water solubility is attributed to the predominantly nonpolar character of the molecule despite the presence of polar carbon-fluorine bonds [19]. The hydrophobic behavior is further confirmed by the positive octanol-water partition coefficient, indicating preferential partitioning into organic phases [16] [17].

| Solubility Parameter | Value | Units | Method |

|---|---|---|---|

| Water Solubility | 2.9 | g/L at 25°C | Calculated [19] |

| log10WS | -1.41 | - | Crippen Method [16] [17] |

| logP oct/wat | 1.646 | - | Crippen Method [16] [17] |

Nuclear magnetic resonance spectroscopy serves as a fundamental tool for elucidating the molecular structure and dynamic properties of 2-Bromo-1,1-difluoroethane. The compound exhibits characteristic spectroscopic signatures across multiple nuclei, including proton, carbon-13, and fluorine-19 resonances.

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2-Bromo-1,1-difluoroethane recorded at 400 megahertz in deuterated chloroform reveals two distinct proton environments [1]. The difluoromethyl proton (CHF₂) appears as a characteristic triplet of triplets centered at 5.930 parts per million, demonstrating strong geminal hydrogen-fluorine coupling with a coupling constant of approximately 53.5 hertz [1]. This large coupling constant reflects the direct two-bond interaction between the proton and the two equivalent fluorine atoms attached to the same carbon center [2] [3].

The methylene protons adjacent to bromine (CH₂Br) resonate at 3.492 parts per million as a doublet of triplets pattern [1]. These protons exhibit vicinal coupling to the difluoromethyl proton with a three-bond hydrogen-hydrogen coupling constant of approximately 7 hertz, consistent with typical aliphatic vicinal coupling values [2] [3]. Additionally, the methylene protons display three-bond hydrogen-fluorine coupling of approximately 15 hertz to the fluorine atoms [2].

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration | Comments |

|---|---|---|---|---|---|

| CHF₂ (A) | 5.930 | Triplet of triplets | ²JHF ≈ 53.5 Hz (geminal HF coupling) | 1H | Strong HF coupling to both fluorines |

| CH₂Br (B) | 3.492 | Doublet of triplets | ³JHH ≈ 7 Hz (vicinal HH coupling), ³JHF ≈ 15 Hz (vicinal HF coupling) | 2H | Coupled to CHF₂ proton and fluorines |

¹³C Nuclear Magnetic Resonance Interpretation

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework and carbon-fluorine coupling interactions [4]. The difluoromethyl carbon (CHF₂) exhibits characteristic downfield chemical shift in the range of 117-120 parts per million, appearing as a triplet due to equivalent coupling to two fluorine atoms [5]. The one-bond carbon-fluorine coupling constant typically ranges from 240-260 hertz, consistent with strong carbon-fluorine bonds in difluoromethyl systems [2] [3].

The brominated methylene carbon (CH₂Br) resonates in the typical aliphatic region at approximately 30-35 parts per million as a singlet, showing no direct fluorine coupling due to the three-bond separation from the fluorine centers [6]. The chemical shift reflects the deshielding effect of the electronegative bromine substituent.

| Carbon Assignment | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Comments |

|---|---|---|---|---|

| CHF₂ (C1) | ~117-120 (estimated) | Triplet | ¹JCF ≈ 240-260 Hz | Strong CF coupling showing triplet |

| CH₂Br (C2) | ~30-35 (estimated) | Singlet | No direct F coupling | Aliphatic CH₂ region |

¹⁹F Nuclear Magnetic Resonance Features

Infrared Spectroscopy

Infrared spectroscopy provides detailed information about the vibrational modes and molecular dynamics of 2-Bromo-1,1-difluoroethane. The infrared spectrum encompasses characteristic absorption bands corresponding to specific molecular vibrations.

Vibrational Mode Assignments

The infrared spectrum of 2-Bromo-1,1-difluoroethane displays several characteristic absorption regions [11] [12]. Carbon-hydrogen stretching vibrations appear in the region of 2950-3000 wavenumbers with medium intensity, corresponding to both difluoromethyl and methylene carbon-hydrogen bonds [11]. Carbon-hydrogen bending modes manifest in the 1450-1470 wavenumber range with medium intensity.

The most prominent spectroscopic features occur in the carbon-fluorine stretching region between 1100-1200 wavenumbers, exhibiting very strong absorption intensity characteristic of fluorinated compounds [12]. These bands arise from both asymmetric and symmetric carbon-fluorine stretching modes of the difluoromethyl group. Additional carbon-fluorine related vibrations appear at 950-1050 wavenumbers, corresponding to carbon-fluorine stretching coupled with difluoromethyl rocking motions.

The carbon-bromine stretching vibration produces a strong absorption band in the 650-750 wavenumber region, characteristic of primary bromide functionality [13]. Lower frequency vibrations below 600 wavenumbers correspond to carbon-carbon stretching and skeletal deformation modes.

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment | Comments |

|---|---|---|---|

| 2950-3000 | Medium | C-H stretching (CHF₂, CH₂) | Typical aliphatic C-H stretch region |

| 1450-1470 | Medium | C-H bending (CH₂, CHF₂) | CH₂ and CHF₂ deformation modes |

| 1350-1400 | Strong | CH₂ scissoring and CHF₂ bending | Strong absorption due to multiple bending modes |

| 1100-1200 | Very Strong | C-F stretching (asymmetric and symmetric) | Characteristic strong C-F stretching bands |

| 950-1050 | Strong | C-F stretching and CHF₂ rocking | C-F stretching with rocking component |

| 800-900 | Medium | CHF₂ wagging | Out-of-plane CHF₂ motion |

| 650-750 | Strong | C-Br stretching | C-Br stretch, characteristic of primary bromide |

| 500-600 | Medium | C-C stretching and skeletal deformation | Low frequency skeletal vibrations |

Temperature-Dependent Spectral Features

Temperature-dependent infrared spectroscopy reveals dynamic effects on vibrational band characteristics [14]. Upon cooling from 300 to 200 kelvin, carbon-hydrogen stretching bands exhibit slight narrowing due to reduced thermal motion allowing better spectral resolution. Further cooling to 150 kelvin results in increased resolution of carbon-fluorine stretching multiplicity as conformational freezing reduces band broadening effects.

At temperatures below 150 kelvin, enhanced separation of vibrational fine structure becomes apparent, attributed to crystalline-like ordering phenomena that reduce molecular motion and improve spectral resolution [15]. These temperature effects provide insight into molecular dynamics and conformational behavior in different thermal environments.

| Temperature Range (K) | Observed Changes | Mechanism |

|---|---|---|

| 300-200 | Slight narrowing of C-H stretch bands | Reduced thermal motion allows better resolution |

| 200-150 | Increased resolution of C-F stretching multiplicity | Conformational freezing reduces band broadening |

| 150-100 | Enhanced separation of vibrational fine structure | Crystalline-like ordering at low temperatures |

Mass Spectrometry

Mass spectrometry provides comprehensive information about molecular fragmentation patterns and isotopic distributions of 2-Bromo-1,1-difluoroethane under electron ionization conditions.

Fragmentation Patterns

Under electron ionization conditions at 75 electron volts, 2-Bromo-1,1-difluoroethane exhibits characteristic fragmentation patterns [1] [16]. The molecular ion peaks appear at mass-to-charge ratios of 144 and 146, corresponding to the bromine-79 and bromine-81 isotopomers respectively, with nearly equal intensities reflecting the natural abundance of bromine isotopes [17] [18].

Major fragmentation pathways include alpha-cleavage adjacent to the electronegative bromine atom, producing fragment ions at mass-to-charge ratios 63-65 through loss of bromine (79-81 mass units) [1]. Beta-cleavage with rearrangement leads to loss of the difluoromethyl group, generating fragment ions at mass-to-charge ratios 93-95. The difluoromethyl cation (CHF₂⁺) appears as a significant fragment at mass-to-charge ratio 51, representing a major fragmentation pathway .

Additional fragmentation includes formation of bromine cations at mass-to-charge ratios 79 and 81, and various fluorine-containing fragments demonstrating the influence of electronegative substituents on fragmentation behavior [1] [16].

| m/z | Relative Intensity (%) | Fragment Assignment | Comments |

|---|---|---|---|

| 26.0 | 2.0 | C₂H₂⁺ | Loss of Br and F₂ |

| 31.0 | 2.7 | CHF⁺ | Loss of C₂H₂Br |

| 33.0 | 1.3 | CHF₂⁺ | Loss of C₂H₂Br |

| 44.0 | 3.5 | C₂H₄⁺ | Loss of Br and F₂ |

| 45.0 | 23.4 | CHF₂⁺ | Base peak region |

| 46.0 | 5.9 | CHF₂⁺ isotope | Minor isotope peak |

| 51.0 | 15.6 | CHF₂⁺ | CHF₂ fragment |

| 63.0 | 2.0 | C₂H₃F⁺ | Loss of Br |

| 64.0 | 23.4 | C₂H₃F⁺ | Loss of Br |

| 65.0 | 29.5 | C₂H₃F⁺ | Loss of Br |

| 79.0 | 1.8 | ⁷⁹Br⁺ | Bromine isotope |

| 81.0 | 1.8 | ⁸¹Br⁺ | Bromine isotope |

| 93.0 | 22.1 | C₂H₂F₂Br⁺ | Loss of H |

| 95.0 | 20.6 | C₂H₂F₂Br⁺ | Loss of H |

| 105.0 | 7.9 | CHF₂Br⁺ | Loss of C₂H₃ |

| 107.0 | 7.6 | CHF₂Br⁺ | Loss of C₂H₃ |

| 144.0 | 100.0 | M⁺ (⁷⁹Br) | Molecular ion ⁷⁹Br |

| 146.0 | 98.5 | M⁺ (⁸¹Br) | Molecular ion ⁸¹Br |

| Fragmentation Pathway | Mass Loss (Da) | Mechanism | Relative Importance |

|---|---|---|---|

| Loss of Br (m/z 144 → 65) | 79 | α-cleavage adjacent to electronegative Br | Major |

| Loss of CHF₂ (m/z 144 → 95/93) | 51 | β-cleavage with rearrangement | Major |

| Loss of CH₂F (m/z 144 → 113) | 31 | Simple bond cleavage | Minor |

| Loss of CH₂Br (m/z 144 → 51) | 93 | α-cleavage at C-C bond | Major |

| Formation of Br⁺ (m/z 79/81) | - | Direct ionization of Br atom | Minor |

| Formation of CHF₂⁺ (m/z 51) | - | Rearrangement fragmentation | Major |

Isotopic Distribution Analysis

The isotopic distribution pattern reflects the natural abundance of bromine isotopes and carbon-13 contributions [20] [21]. The molecular ion region displays the characteristic bromine isotope pattern with peaks at mass-to-charge ratios 144 and 146 in approximately 1:1 ratio, corresponding to compounds containing bromine-79 and bromine-81 respectively [17] [18].

Carbon-13 isotope contributions manifest as M+1 peaks with approximately 6.7% relative intensity, calculated based on the statistical probability of carbon-13 incorporation in the two-carbon molecular framework [22]. The M+3 peak at 2.2% relative intensity represents the combination of carbon-13 and bromine-81 isotope effects [23].

This isotopic distribution analysis confirms the molecular formula and provides quantitative information about elemental composition, serving as a diagnostic tool for structural verification [24] [23].

| Peak | m/z (⁷⁹Br isotopomer) | m/z (⁸¹Br isotopomer) | Relative Intensity | Origin |

|---|---|---|---|---|

| M⁺ | 144.0 | 146.0 | 100.0% | C₂H₃⁷⁹BrF₂⁺ |

| M+1⁺ | 145.0 | 147.0 | 6.7% | ¹³C isotope contribution |

| M+2⁺ | 146.0 | 148.0 | 98.5% | C₂H₃⁸¹BrF₂⁺ (M+2 from Br isotope) |

| M+3⁺ | 147.0 | 149.0 | 2.2% | ¹³C + ⁸¹Br isotope |

Physical Description

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H336 (97.96%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Ethane, 2-bromo-1,1-difluoro-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.